1,4-Dmoeibc

Description

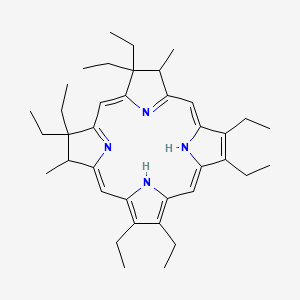

Structure

2D Structure

3D Structure

Properties

CAS No. |

74071-45-7 |

|---|---|

Molecular Formula |

C38H54N4 |

Molecular Weight |

566.9 g/mol |

IUPAC Name |

3,3,7,7,12,13,17,18-octaethyl-2,8-dimethyl-2,8,23,24-tetrahydroporphyrin |

InChI |

InChI=1S/C38H54N4/c1-11-25-27(13-3)33-21-34-28(14-4)26(12-2)32(40-34)20-30-24(10)38(17-7,18-8)36(42-30)22-35-37(15-5,16-6)23(9)29(41-35)19-31(25)39-33/h19-24,39-40H,11-18H2,1-10H3 |

InChI Key |

STACQKFESSBTLT-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C=C5C(C(C(=N5)C=C1N2)C)(CC)CC)(CC)CC)C)CC)CC)CC |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C=C5C(C(C(=N5)C=C1N2)C)(CC)CC)(CC)CC)C)CC)CC)CC |

Synonyms |

1,4-dimethyl-gemini-octaethylisobacteriochlorin 1,4-DMOEiBC |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dimethyl Gemini Octaethylisobacteriochlorin

Precursor Synthesis and Functionalization Strategies

The foundation of 1,4-Dmoeibc synthesis lies in the preparation of appropriately substituted pyrrolic precursors that are designed to build the final, highly substituted macrocycle.

The synthesis of a symmetrically substituted porphyrinoid like octaethylporphyrin (OEP), the parent porphyrin of this compound, typically begins with functionalized monopyrroles. Pyrrole (B145914) chemistry is foundational, with electrophilic aromatic substitution occurring preferentially at the α-positions (2 and 5). iipseries.org

Dipyrromethanes are key intermediates and are essentially two pyrrole rings linked by a methylene (B1212753) bridge. iipseries.org They are commonly synthesized by the acid-catalyzed condensation of a pyrrole with an aldehyde or its equivalent. nih.govgoogle.com For the synthesis of an octaethylporphyrin framework, a common strategy involves the self-condensation of a dipyrromethane bearing ethyl groups at the 3 and 4 positions of each pyrrole ring.

A representative synthesis of a dipyrromethane precursor suitable for OEP formation is outlined below:

| Step | Reactants | Catalyst/Conditions | Product |

| 1 | Pyrrole, Aldehyde | Trifluoroacetic acid (TFA) | Meso-substituted dipyrromethane |

| 2 | Functionalized Pyrroles | Acid Catalyst (e.g., HCl) | Substituted Dipyrromethane |

The oxidized counterparts of dipyrromethanes, known as dipyrromethenes (or dipyrrins), are also crucial building blocks in some synthetic strategies. iipseries.org These are formed by the oxidation of dipyrromethanes and serve as stable, versatile precursors for macrocyclization. frontiersin.org

The formation of the porphyrin's large tetrapyrrolic ring, or macrocycle, is the central challenge in porphyrin synthesis. A widely used and effective method is the MacDonald [2+2] condensation. nih.gov This strategy involves the acid-catalyzed reaction between two different dipyrromethane units. For a symmetrical porphyrin like OEP, this involves the self-condensation of a 1,9-diformyldipyrromethane or the condensation of a dipyrromethane with a dipyrromethane-dicarbinol.

Another common approach is the Rothemund reaction, which involves the one-pot condensation of four monopyrrole units with four aldehyde molecules. thieme-connect.de While simple in concept, this method can lead to mixtures of products, known as "type-isomers," if the pyrrole is unsymmetrically substituted. rsc.org For a highly symmetric molecule like OEP, this is less of a concern. The process generally involves:

Acid-catalyzed condensation of pyrroles and aldehydes to form a linear tetrapyrrole (a bilane).

Cyclization of the bilane (B1242972) to a porphyrinogen (B1241876).

Oxidation of the porphyrinogen to the final aromatic porphyrin. thieme-connect.de

High-dilution conditions are often employed during macrocyclization to favor the intramolecular cyclization process over intermolecular polymerization, thereby increasing the yield of the desired macrocycle. acs.org

For this compound, the peripheral substituents are eight ethyl groups and two geminal dimethyl groups. The eight ethyl groups are typically incorporated from the start by using 3,4-diethylpyrrole (B103146) as the initial building block. This ensures the formation of the octaethylporphyrin (OEP) framework directly upon macrocyclization.

Modifications to the porphyrin periphery can also be achieved after the macrocycle is formed. Electrophilic or nucleophilic aromatic substitution reactions can introduce functional groups. mdpi.com For instance, reactions at the meso-positions of OEP with organometallic reagents can lead to meso-functionalized porphyrins. nih.gov However, for this compound, the key "substituents"—the geminal dimethyl groups—are a direct consequence of the reduction process that creates the isobacteriochlorin (B1258242) core, as discussed in the following section.

Targeted Synthesis of the Isobacteriochlorin Core

The defining feature of an isobacteriochlorin is the saturation of two adjacent pyrrole rings within the porphyrin macrocycle. This transformation from a porphyrin to an isobacteriochlorin requires specific reduction methodologies.

The conversion of a porphyrin to an isobacteriochlorin involves the addition of four hydrogen atoms across two of the β-β double bonds on adjacent pyrrole subunits. This reduction must be regioselective, meaning it must target the correct positions on the macrocycle.

One established method for creating isobacteriochlorins is the diimide reduction of porphyrins. This involves using a reagent like diimide (N₂H₂), which can be generated in situ, to selectively reduce the peripheral double bonds. The regioselectivity can be influenced by the peripheral substituents and the central metal ion.

Another powerful method is the use of cycloaddition reactions, such as the Diels-Alder reaction, where the porphyrin acts as a dienophile. mdpi.com This approach can be used to produce chlorins (one reduced pyrrole ring), bacteriochlorins (two reduced, opposite pyrrole rings), and isobacteriochlorins. mdpi.com

For the specific case of this compound, the synthesis involves the reduction of an OEP derivative. The "gemini-dimethyl" nomenclature indicates that the reduction of the two pyrrole rings is accompanied by the addition of two methyl groups at the C1 and C4 positions. This suggests a reductive alkylation process. The synthesis of related alkylated isobacteriochlorins has been reported as a model for siroheme (B1205354). nih.gov The process can be envisioned as the nucleophilic addition of methyl groups (e.g., from an organometallic reagent) to the porphyrin ring, followed by or concurrent with reduction.

A general comparison of reduction methods is presented below:

| Method | Reagent Type | Selectivity | Product Type |

| Catalytic Hydrogenation | H₂ with catalyst (e.g., Pd/C) | Often leads to over-reduction | Mixture of hydroporphyrins |

| Diimide Reduction | Diimide (N₂H₂) | Good for chlorins, can yield isobacteriochlorins | Chlorins, Isobacteriochlorins |

| Reductive Alkylation | Organometallic + Reducing Agent | Can be highly regioselective | Alkylated hydroporphyrins |

| Cycloaddition | Dienes/Dipoles | Controlled by dienophile/dipolarophile reactivity | Chlorins, Isobacteriochlorins |

The formation of a nickel isobacteriochlorin from a nickel porphyrin has been observed under hydrogen evolution conditions, indicating that electrochemical reduction can also drive this transformation through a ligand-based process. osti.gov

The reduction of the two pyrrole rings to form the isobacteriochlorin core creates new stereocenters. In this compound, the relative stereochemistry of the substituents on the two reduced rings is a critical aspect of the synthesis. Controlling the stereochemical outcome of the reduction is a significant challenge in porphyrinoid chemistry. rsc.org

The stereochemistry is determined by the direction from which the reducing agent or nucleophile attacks the planar porphyrin macrocycle. The presence of a central metal ion can influence the conformation of the macrocycle and potentially direct the incoming reagents to one face of the ring over the other. Furthermore, the substituents already present on the porphyrin ring can sterically hinder attack from one direction, thereby providing a degree of stereocontrol. In the absence of such directing effects, a mixture of stereoisomers (diastereomers) is often obtained, which may require separation. The synthesis of complex natural products like chlorophylls (B1240455) and vitamin B12 has driven the development of highly sophisticated methods for stereochemical control in macrocyclic systems. rsc.org

Optimization of Reaction Conditions and Yields

Detailed studies on the optimization of reaction conditions are crucial for maximizing the yield and purity of a target compound while minimizing reaction times and energy consumption. numberanalytics.com For 1,4-dimethyl-gemini-octaethylisobacteriochlorin, specific data on these aspects are not available.

Catalyst Systems and Reagent Selection

The synthesis of isobacteriochlorins can be achieved through various methods, including the reduction of corresponding porphyrins. acs.orgbeilstein-journals.orgosti.gov Catalytic hydrogenation is a common method, often employing catalysts like palladium on carbon (Pd/C). beilstein-journals.orgd-nb.info The choice of catalyst and reagents is critical and can influence the regioselectivity and stereoselectivity of the reduction. For instance, in the synthesis of other isobacteriochlorins, specific catalyst systems have been shown to be effective. researchgate.netresearchgate.net However, for 1,4-dimethyl-gemini-octaethylisobacteriochlorin, the specific catalysts and reagents used, and the rationale for their selection, are not detailed in the available literature.

A hypothetical data table for catalyst screening, which is currently unavailable for this specific compound, would look like this:

| Entry | Catalyst | Reagent | Yield (%) |

| 1 | Catalyst A | Reagent X | Data not available |

| 2 | Catalyst B | Reagent Y | Data not available |

| 3 | Catalyst C | Reagent Z | Data not available |

Solvent Effects and Temperature Control

The selection of a solvent is a critical parameter in chemical synthesis, as it can significantly impact reaction rates, yields, and the solubility of reactants and products. acs.orgacs.org In porphyrin chemistry, solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and various alcohols are commonly used. acs.orgacs.orgmdpi.com Temperature is another key variable that must be carefully controlled to ensure the desired reaction proceeds efficiently and to minimize the formation of byproducts. researchgate.net For example, studies on the synthesis of other porphyrins have shown that a mixture of ethanol (B145695) and DMF can be optimal for producing certain chlorins and isobacteriochlorins. beilstein-journals.orgd-nb.info Without specific studies on 1,4-dimethyl-gemini-octaethylisobacteriochlorin, it is not possible to provide a data-driven analysis of solvent and temperature effects.

A representative data table for solvent and temperature optimization, which is not available for the target compound, is shown below:

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Solvent A | 25 | Data not available |

| 2 | Solvent B | 50 | Data not available |

| 3 | Solvent C | 75 | Data not available |

Green Chemistry Principles in 1,4-Dimethyl-gemini-octaethylisobacteriochlorin Synthesis

Green chemistry principles aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. scielo.br The application of these principles to the synthesis of complex molecules like isobacteriochlorins is an active area of research. mdpi.comrsc.orgrsc.org

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. greenchemistry-toolkit.orgchembam.comrsc.org The E-factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.comlibretexts.orgyoutube.com To calculate these metrics for the synthesis of 1,4-dimethyl-gemini-octaethylisobacteriochlorin, a balanced chemical equation and the specific masses of all reactants and products are required. This information is not available in the current body of literature.

Solvent-Free and Sustainable Methodologies

In recent years, solvent-free or mechanochemical synthesis methods have gained traction as a greener alternative to traditional solvent-based reactions in porphyrin chemistry. nih.govrsc.orgrsc.orgworldscientific.comresearchgate.net These methods can reduce the environmental impact associated with solvent use and disposal. While these techniques have been successfully applied to the synthesis of some porphyrins, there are no specific reports on their use for the synthesis of 1,4-dimethyl-gemini-octaethylisobacteriochlorin.

Advanced Structural Elucidation and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. wisc.edulibretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

¹H NMR spectroscopy would be essential to identify the number of unique proton environments in "1,4-Dmoeibc," their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). wisc.edu This analysis would reveal key structural fragments. However, no ¹H NMR data for "this compound" is publicly available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Advanced 2D NMR techniques are indispensable for assembling complex molecular structures. emerypharma.com

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, identifying which protons are adjacent to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. emerypharma.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over 2-4 bonds), which is critical for connecting different molecular fragments. sdsu.educreative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the through-space proximity of protons, helping to define the stereochemistry and conformation of the molecule. princeton.edu

Despite the power of these techniques, no 2D NMR spectra for "this compound" are available for analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. bioanalysis-zone.comhilarispublisher.com This is a fundamental first step in structure elucidation. nih.gov A literature search did not uncover any HRMS data that would confirm the elemental composition of "this compound."

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of chromophores and conjugated systems. msu.eduijprajournal.combioglobax.com The absorption maxima (λmax) would indicate the extent of conjugation within the "this compound" molecule. This spectroscopic data is currently unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.comchemistrystudent.comsurendranatheveningcollege.com Characteristic absorption bands would confirm the presence of specific bonds (e.g., C=O, N-H, C-N), which is essential for a complete structural assignment. No IR spectrum for "this compound" has been reported in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid state. thieme-connect.com This technique provides unequivocal proof of molecular connectivity, conformation, and stereochemistry, which is particularly crucial for compounds like 1,4-dimethoxy-β-nitrostyrene derivatives where isomers are possible.

For β-nitrostyrenes, a key structural feature is the geometry around the carbon-carbon double bond of the vinyl group, which can exist as either the (E) (trans) or (Z) (cis) isomer. The Knoevenagel condensation reaction typically used for their synthesis thermodynamically favors the formation of the (E)-isomer. Single-crystal X-ray diffraction (SCXRD) analysis provides the ultimate confirmation of this stereochemistry.

The analysis of diffraction patterns allows for the calculation of unit cell dimensions, space group, and the precise coordinates of each atom. This information reveals critical geometric parameters such as bond lengths, bond angles, and torsion angles. For instance, in dimethoxy-nitroethenyl compounds, the dihedral angle between the plane of the benzene (B151609) ring and the nitroethenyl substituent is a key parameter influencing molecular planarity and electronic conjugation.

While a specific crystallographic dataset for a compound labeled "this compound" is not publicly available, data from closely related structures, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene, illustrates the type of detailed information obtained. The structure of this analog was confirmed by X-ray crystallography, which was essential for definitively locating the position of the nitro group substituent. mdpi.com

Table 1: Representative Crystallographic Data for a 1-Fluoro-2,5-dimethoxy-4-nitrobenzene Analog mdpi.com (Note: This data is for a related compound and serves as an example of the information derived from X-ray crystallography.)

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₈FNO₄ |

| Formula Weight | 201.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.462(1) |

| b (Å) | 19.585(4) |

| c (Å) | 11.956(2) |

| β (°) | 104.99(3) |

| Volume (ų) | 1686.0(5) |

| Z | 8 (two molecules in the asymmetric unit) |

Chiroptical Spectroscopic Methods for Stereochemical Analysis (e.g., CD, ORD)

When 1,4-dimethoxy-β-nitrostyrene derivatives are chiral, either through the introduction of chiral centers or by possessing elements of planar or axial chirality, chiroptical methods become essential for their stereochemical characterization. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful spectroscopic techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. mdpi.com

Circular dichroism measures the difference in absorption of left and right circularly polarized light as a function of wavelength. researchgate.net For a chiral molecule containing a chromophore, such as the nitrovinyl group in "this compound" derivatives, CD spectroscopy can provide critical information. The n→π* electronic transition of the nitro group, which occurs around 275 nm, is optically active in chiral nitro compounds and can be observed as a CD band, known as a Cotton effect. cdnsciencepub.com The sign of this Cotton effect can often be correlated to the absolute configuration of the stereogenic centers near the chromophore. cdnsciencepub.com

In modern structural elucidation, experimental CD spectra are often compared with theoretically calculated spectra using quantum chemical methods like time-dependent density functional theory (TD-DFT). This combination has become a reliable tool for assigning the absolute configuration of chiral molecules, especially when single crystals for X-ray analysis are not obtainable. For example, the absolute configuration of chiral tetrahydroisoquinoline derivatives, which can be synthesized from precursors related to nitrostyrenes, has been determined by comparing the experimental ECD spectrum with the one calculated for a specific enantiomer. mdpi.com A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. mdpi.com

Optical Rotatory Dispersion, which measures the rotation of plane-polarized light as a function of wavelength, is closely related to CD through the Kronig-Kramers transforms. Anomalous ORD curves, which show distinct peaks and troughs, correspond to the absorption bands where Cotton effects are observed in CD spectra. mdpi.com

Table 2: Illustrative Data from a Chiroptical Analysis of a Chiral Molecule (Note: This table is a conceptual representation of data obtained from experimental and computational CD analysis for assigning absolute configuration.)

| Analysis Type | Parameter | Result |

|---|---|---|

| Experimental ECD | Wavelength (λmax) | 280 nm |

| Cotton Effect Sign | Positive (+) | |

| Calculated ECD for (R)-isomer | Calculated λmax | 282 nm |

| Calculated Cotton Effect | Positive (+) | |

| Calculated ECD for (S)-isomer | Calculated λmax | 282 nm |

| Calculated Cotton Effect | Negative (-) | |

| Conclusion | The experimental spectrum matches the calculated spectrum for the (R)-isomer, assigning the absolute configuration as R. |

Information regarding the chemical compound "1,4-Dimethyl-gemini-octaethylisobacteriochlorin" (this compound) is not available in the public domain.

A thorough search of scientific literature and chemical databases for "1,4-Dimethyl-gemini-octaethylisobacteriochlorin" and its acronym "this compound" did not yield any specific information regarding its reaction chemistry, mechanistic investigations, or the detailed properties outlined in the query.

The components of the chemical name, such as "isobacteriochlorin," refer to a known class of porphyrin-like macrocycles that are subjects of scientific research. nih.govnih.govresearchgate.net Similarly, the term "gemini" is used in chemistry to describe molecules in which two identical chemical moieties are joined together. preprints.orgresearchgate.net However, the specific combination and substitution pattern described by "1,4-Dimethyl-gemini-octaethylisobacteriochlorin" does not correspond to a compound with publicly documented experimental or theoretical data.

Consequently, it is not possible to provide an article on the electrochemical, photochemical, and coordination chemistry of this specific compound as requested. The absence of data prevents a scientifically accurate discussion of:

Reaction Chemistry and Mechanistic Investigations of 1,4 Dimethyl Gemini Octaethylisobacteriochlorin

Coordination Chemistry and Ligand Binding Studies

This lack of information suggests that "1,4-Dimethyl-gemini-octaethylisobacteriochlorin" may be a hypothetical compound, a very recently synthesized molecule not yet described in published literature, or a substance with a different designation in scientific sources.

Interaction with Metal Centers (Excluding Biological Contexts)

The isobacteriochlorin (B1258242) macrocycle is a versatile ligand capable of coordinating with a wide range of metal ions to form metalloisobacteriochlorins. The coordination chemistry is primarily dictated by the four nitrogen atoms of the pyrrolic and pyrrolinic rings within the macrocycle, which collectively act as a tetradentate ligand. The nature of the metal-ligand interaction can be influenced by the oxidation state of the metal, the solvent, and the peripheral substituents on the macrocycle.

The introduction of metal ions into the octaethylisobacteriochlorin core can be achieved through various metallation procedures, often involving the reaction of the free-base isobacteriochlorin with a metal salt in a suitable solvent. The resulting metal complexes exhibit distinct spectroscopic and electrochemical properties compared to the free-base macrocycle. For instance, the insertion of a zinc(II) ion into octaethylisobacteriochlorin has been shown to significantly alter its absorption and emission spectra, as well as its redox potentials.

While specific data for 1,4-Dmoeibc is unavailable, it is anticipated that it would form stable complexes with various transition metals. The presence of the 1,4-dimethyl groups may introduce subtle steric and electronic effects that could modulate the coordination properties of the macrocycle.

Table 1: Representative Metal Complexes of Octaethylisobacteriochlorin and Related Isobacteriochlorins (Note: This table is illustrative and based on general knowledge of isobacteriochlorin chemistry, not on specific experimental data for this compound.)

| Metal Ion | Typical Oxidation State | Coordination Geometry | Potential Research Interest |

| Nickel(II) | +2 | Square Planar | Catalysis, electrochemistry |

| Zinc(II) | +2 | Square Planar or Five-coordinate | Photochemistry, model systems |

| Copper(II) | +2 | Square Planar | Electron transfer studies |

| Iron(II)/(III) | +2, +3 | Octahedral (with axial ligands) | Bioinorganic chemistry models |

Ligand Exchange and Stability Constants

Ligand exchange reactions in metalloisobacteriochlorins involve the substitution of ligands coordinated to the central metal ion. These reactions are fundamental to understanding the reactivity and catalytic potential of these complexes. The lability of axial ligands in metalloisobacteriochlorins is influenced by factors such as the nature of the metal, its oxidation state, and the electronic properties of the isobacteriochlorin macrocycle.

The stability of metalloisobacteriochlorin complexes is quantified by their stability constants (or formation constants), which provide a measure of the strength of the metal-ligand interaction. High stability constants indicate the formation of a thermodynamically stable complex. The determination of these constants typically involves techniques such as spectrophotometric or potentiometric titrations.

For octaethylisobacteriochlorin complexes, the stability would be expected to follow trends observed for other porphyrinoid systems, such as the Irving-Williams series for divalent first-row transition metals. No experimentally determined stability constants for this compound complexes are currently available in the literature.

Electrophilic and Nucleophilic Substitution Reactions on the Macrocycle

The isobacteriochlorin macrocycle, with its extended π-electron system, can undergo both electrophilic and nucleophilic substitution reactions at its peripheral positions. The reactivity of the macrocycle is influenced by the electron density at various positions, which can be modulated by the central metal ion and existing substituents.

Electrophilic Substitution: Porphyrin and chlorin (B1196114) systems, which are structurally related to isobacteriochlorins, are known to undergo electrophilic substitution reactions such as nitration, halogenation, and formylation at the meso-positions. It is plausible that octaethylisobacteriochlorin and its derivatives would exhibit similar reactivity, although the reduced symmetry of the isobacteriochlorin macrocycle might lead to different regioselectivity compared to porphyrins. The presence of a central metal ion can also influence the site of electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution reactions on the periphery of the isobacteriochlorin macrocycle are also possible, particularly on substituted derivatives bearing good leaving groups. A notable example is the reaction of the nickel(I) octaethylisobacteriochlorin anion with alkyl halides. In this reaction, the nickel(I) center, which is highly nucleophilic, attacks the alkyl halide, leading to the formation of an organonickel intermediate. This reaction highlights the nucleophilic character of the reduced metal center within the isobacteriochlorin framework.

Mechanistic Pathways of Derivatization Reactions

The derivatization of isobacteriochlorins can proceed through various mechanistic pathways, depending on the nature of the reactants and reaction conditions.

The reaction of the nickel(I) octaethylisobacteriochlorin anion with alkyl halides is proposed to proceed via a nucleophilic attack mechanism. The highly reactive d⁹ nickel(I) center acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a transient organonickel(III) species, which can then undergo further reactions.

Derivatization reactions involving electrophilic attack on the macrocycle likely proceed through a mechanism similar to electrophilic aromatic substitution. The π-system of the isobacteriochlorin acts as a nucleophile, attacking the electrophile to form a cationic intermediate (a σ-complex). Subsequent deprotonation restores the aromaticity of the macrocycle, yielding the substituted product.

The synthesis of isobacteriochlorins themselves often involves the derivatization of porphyrins. These transformations can occur through various pathways, including diimide reduction or osmylation followed by pinacol-pinacolone rearrangement, each with its distinct mechanistic steps.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 1,4-Dmoeibc at the atomic level. These methods provide a framework for investigating the molecule's ground and excited states, as well as the distribution of electrons within its structure.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic ground state properties of molecules like this compound. DFT calculations have been employed to study the structure and conformational equilibrium of related isobacteriochlorins. researchgate.net For the broader class of hydroporphyrins, DFT has been used to understand how deviations from planarity affect the electronic structure and ionization energies. researchgate.net

In studies of metal complexes of DMOEiBC, such as Fe(2,4-DMOEiBC)(NO), DFT calculations have been crucial in interpreting experimental data, such as infrared spectroelectrochemistry, by helping to assign vibrational frequencies and understand the electronic structure of reduced species. pitt.eduresearchgate.net These studies indicate that the isobacteriochlorin (B1258242) macrocycle can significantly influence the redox properties of the central metal ion. researchgate.net DFT is also used to model the frontier molecular orbitals (FMOs) of isobacteriochlorins, which is essential for understanding their reactivity in processes like cycloaddition reactions. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Porphyrin-related Molecules

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and electronic structure. stackexchange.com |

| CAM-B3LYP | cc-pVTZ | Excited state calculations, especially for charge-transfer states. researchgate.net |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronic excited states of large molecules like this compound. It is used to calculate the energies and characteristics of electronic transitions, which correspond to the absorption of light. researchgate.net TD-DFT studies on related porphyrins and hydroporphyrins have been instrumental in interpreting their UV-visible absorption spectra, including the characteristic Q-bands and Soret (or B-) bands. researchgate.net

For hydroporphyrins like isobacteriochlorins, TD-DFT calculations have shown that the reduction of the porphyrin ring leads to significant changes in the electronic spectrum. researchgate.net Specifically, for bacteriochlorins, a red-shift of the Qx-band and a blue-shift of the B-band are predicted compared to porphyrins. researchgate.net The dimethyl-gemini-octaethylisobacteriochlorins (DMOEiBCs) are noted to exhibit spectral properties that are nearly identical to those of sirohydrochlorin, a related isobacteriochlorin. researchgate.net

Molecular Orbitals and Electron Density Distribution

The molecular orbitals (MOs) and electron density distribution are key concepts derived from quantum chemical calculations that describe the electronic makeup of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's electronic transitions and reactivity.

In porphyrin-based systems, the electronic structure is often described by the "four-orbital model" of Gouterman, which involves the two highest occupied and two lowest unoccupied molecular orbitals. researchgate.net The reduction of the porphyrin macrocycle to an isobacteriochlorin alters the energies and symmetries of these orbitals, leading to the observed changes in the absorption spectra. researchgate.net The electron density distribution determines the molecule's reactivity and interaction with other molecules. For instance, in metal-nitrosyl complexes of DMOEiBC, the electron density on the nitrosyl ligand is influenced by the isobacteriochlorin ring, which in turn affects its vibrational frequency. researchgate.net The reduced ring-current effect in isobacteriochlorins, as indicated by ¹H NMR spectra, is a direct consequence of the changes in the macrocycle's electron density distribution. researchgate.net

Conformational Analysis using Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. This is particularly important for flexible macrocycles like this compound.

Energetic Landscapes and Preferred Conformations

The isobacteriochlorin macrocycle possesses significant conformational flexibility. mdpi.com This flexibility can lead to the existence of multiple stable or metastable conformations, which can be explored using computational methods. Conformational analysis helps in understanding the relationship between the three-dimensional structure of a molecule and its energy. libretexts.org

Studies on related isobacteriochlorins suggest that they may exist as a mixture of tautomers in solution, which are in rapid equilibrium. researchgate.net For DMOEiBC, it has been proposed that the tautomer with two diagonally localized inner nitrogen protons is the predominant form at room temperature. researchgate.net The ruffling of the macrocycle is a common conformational feature in hydroporphyrins that can significantly impact their chemical reactivity and the properties of their metal complexes. researchgate.net

Flexibility and Dynamic Behavior of the Macrocycle

Molecular dynamics simulations can be used to study the flexibility and dynamic behavior of large molecules like this compound and its derivatives. worldscientific.com Such simulations track the motions of atoms over time, providing insights into the molecule's conformational changes and interactions with its environment.

For glycosylated isobacteriochlorins, MD simulations have been used to investigate their interactions with plasma proteins, identifying binding sites and poses. worldscientific.com The increased conformational flexibility in isobacteriochlorins compared to porphyrins, due to the presence of reduced pyrrole (B145914) rings, affects their electronic structure and can influence their fluorescence lifetimes. mdpi.com This dynamic behavior is crucial for understanding how these molecules function in complex biological environments and for the rational design of new derivatives with specific properties.

Table 2: Compound Names Mentioned

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | 1,4-Dimethyl-gemini-octaethylisobacteriochlorin |

| DMOEiBC | Dimethyl-gemini-octaethylisobacteriochlorin |

| Fe(2,4-DMOEiBC)(NO) | Nitrosyliron(2,4-dimethyl-gemini-octaethylisobacteriochlorin) |

| DFT | Density Functional Theory |

| TD-DFT | Time-Dependent Density Functional Theory |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

Prediction of Spectroscopic Parameters

Theoretical spectroscopy is a powerful tool for corroborating experimental findings and predicting the spectral characteristics of novel molecules.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as Density Functional Theory (DFT), is a standard procedure in the characterization of organic molecules. These calculations provide valuable insights into the electronic environment of individual nuclei. For a molecule like this compound, theoretical predictions of ¹H and ¹³C NMR spectra would help in assigning experimental signals and confirming its complex structure. However, no specific studies detailing such predictions for this compound have been found.

UV-Vis Absorption Spectra Simulation

Time-dependent DFT (TD-DFT) is commonly employed to simulate ultraviolet-visible (UV-Vis) absorption spectra. This analysis predicts the electronic transitions and their corresponding absorption wavelengths, which are crucial for understanding the photophysical properties of porphyrin-based compounds, especially for applications in photodynamic therapy. A simulation for this compound would elucidate how its specific substitution pattern influences its absorption profile. At present, such simulation data for this compound is not available in the reviewed literature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out potential reaction pathways and identifying the transition states involved. This is particularly relevant for understanding the synthesis, degradation, or mechanism of action of a compound. For this compound, modeling could, for example, illuminate the steps involved in its role as a photosensitizer. Research detailing the computational modeling of reaction pathways involving this compound remains to be published.

Charge Distribution and Electrostatic Potential Maps

Analysis of charge distribution and the generation of electrostatic potential (ESP) maps are fundamental computational techniques that reveal the electron-rich and electron-poor regions of a molecule. This information is critical for predicting intermolecular interactions, reactivity sites, and solubility. An ESP map of this compound would provide a visual representation of its electrostatic properties, offering clues about how it interacts with biological targets. Specific studies presenting charge distribution analysis or ESP maps for this compound are currently absent from the scientific record.

Derivatization and Analog Synthesis

Strategies for Peripheral Substituent Modification

Peripheral substituents play a significant role in modulating the electronic structure and, consequently, the reactivity and photophysical properties of isobacteriochlorins. rsc.orgscispace.com Common strategies involve the introduction of groups that can either donate or withdraw electron density from the macrocycle, or extend its π-conjugated system.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the periphery of the isobacteriochlorin (B1258242) ring is a primary strategy to manipulate its electronic properties. EDGs, such as alkyl or alkoxy groups, increase the electron density of the π-system. This generally results in a destabilization of the highest occupied molecular orbital (HOMO), leading to lower oxidation potentials.

Conversely, the incorporation of EWGs, such as nitro (-NO2), cyano (-CN), or haloalkyl groups, decreases the electron density of the macrocycle. nih.gov This has a stabilizing effect on the lowest unoccupied molecular orbital (LUMO), which in turn increases the reduction potential of the compound. rsc.org The precise positioning of these substituents is critical, as their effect can be transmitted through the conjugated framework of the macrocycle. researchgate.net For instance, placing an EWG at a position adjacent to the reduced rings can have a pronounced effect on the electronic structure. researchgate.net

The synthesis of such derivatives can be achieved through various organic reactions, including electrophilic substitution on the macrocycle or by incorporating the desired functional groups into the precursor pyrroles before macrocyclization. thieme-connect.de

Extending the π-conjugated system of the isobacteriochlorin core is a powerful method to modulate its photophysical properties, particularly to achieve red-shifted absorption and emission spectra. researchgate.net This is highly desirable for applications that require strong absorption in the near-infrared (NIR) region. researchgate.net

Strategies to extend the conjugation include the fusion of aromatic rings, such as benzene (B151609) or pyrazine, to the periphery of the macrocycle. acs.orgnih.gov Another common approach involves the introduction of unsaturated substituents, such as vinyl or ethynyl (B1212043) groups, which can partake in the π-system of the isobacteriochlorin. These extended systems often exhibit enhanced molar absorptivity and can be further functionalized to introduce additional properties. The synthesis of these complex structures often involves multi-step reaction sequences, starting from appropriately functionalized isobacteriochlorin precursors. researchgate.net

Synthesis of Isomeric and Analogous Isobacteriochlorins

The synthesis of isomers and analogs of 1,4-Dmoeibc provides access to a wider range of compounds with potentially superior properties. Isomeric isobacteriochlorins can differ in the relative positions of the reduced pyrrole (B145914) rings or the arrangement of peripheral substituents. The synthesis of specific isomers can be challenging and often requires regioselective synthetic methods. researchgate.net

One common method for the synthesis of isobacteriochlorins is the 1,3-dipolar cycloaddition reaction of a porphyrin with a suitable dipole. researchgate.net The regioselectivity of this reaction can sometimes be controlled by the electronic and steric nature of the substituents on the porphyrin ring. Another approach involves the regioselective oxidation of a chlorin (B1196114), for example, using osmium tetroxide, to introduce hydroxyl groups that can then be further modified. researchgate.net

Analogous isobacteriochlorins can be synthesized where one or more of the pyrrole rings are replaced by other heterocyclic systems, or where the peripheral substitution pattern is significantly altered. These analogs can exhibit unique electronic and photophysical properties compared to the parent isobacteriochlorin.

Structure-Reactivity Relationships in Derivatized Compounds

The derivatization of the isobacteriochlorin core leads to predictable changes in its reactivity and physical properties. Understanding these structure-reactivity relationships is key to the rational design of new compounds with desired characteristics. worldscientific.commdpi.comlibretexts.org

The redox potentials of isobacteriochlorins are highly sensitive to the nature and position of peripheral substituents. As a general trend, electron-withdrawing groups make the macrocycle more electron-deficient, resulting in a positive shift of the redox potentials (i.e., the compound is more easily reduced and harder to oxidize). nih.govrsc.org Conversely, electron-donating groups enrich the macrocycle with electron density, leading to a negative shift in the redox potentials. nih.gov

This relationship can be quantified and is a critical consideration for applications involving electron transfer processes. The magnitude of the shift depends on the electronic nature of the substituent and its position on the macrocycle. scispace.com

Table 1: Influence of Hypothetical Substituents on the Redox Potentials of an Isobacteriochlorin Core

| Substituent (at β-position) | Electronic Nature | First Oxidation Potential (V vs. SCE) | First Reduction Potential (V vs. SCE) |

|---|---|---|---|

| -H (Reference) | Neutral | +0.80 | -1.20 |

| -CH3 | Electron-Donating | +0.75 | -1.25 |

| -OCH3 | Electron-Donating | +0.72 | -1.28 |

| -Cl | Electron-Withdrawing (Inductive) | +0.85 | -1.15 |

| -CN | Electron-Withdrawing | +0.95 | -1.05 |

| -NO2 | Strongly Electron-Withdrawing | +1.05 | -0.95 |

Note: The data in this table are representative examples to illustrate the general trends and are not specific experimental values for this compound.

The photophysical properties of isobacteriochlorins, such as their absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are profoundly influenced by peripheral substituents. acs.org Extending the π-conjugated system, as discussed in section 6.1.2, typically leads to a bathochromic (red) shift in the Q-band absorption, which is the lowest energy electronic transition. researchgate.net

The introduction of heavy atoms, such as halogens, can enhance intersystem crossing from the singlet excited state to the triplet state, thereby increasing the quantum yield of triplet state formation while decreasing the fluorescence quantum yield. nih.gov The conformation of the macrocycle, which can be influenced by bulky peripheral groups, also plays a crucial role in determining the rates of non-radiative decay pathways and thus affects the fluorescence quantum yield. rsc.orgscispace.com Distortions from planarity can lead to a decrease in the fluorescence quantum yield. nih.gov

Table 2: Representative Photophysical Properties of Derivatized Isobacteriochlorins

| Derivative Type | Q-band λmax (nm) | Fluorescence Quantum Yield (ΦF) | Excited Singlet State Lifetime (τS, ns) |

|---|---|---|---|

| Unsubstituted Isobacteriochlorin | 645 | 0.15 | 4.5 |

| Alkyl-substituted | 650 | 0.18 | 5.0 |

| Bromo-substituted | 655 | 0.08 | 3.0 |

| Extended Conjugation (e.g., fused benzene ring) | 690 | 0.12 | 4.0 |

| Nitro-substituted | 660 | 0.05 | 2.5 |

Note: The data in this table are representative examples to illustrate the general trends and are not specific experimental values for this compound.

Advanced Analytical Method Development for Chemical Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the target compound from a mixture of impurities, byproducts, and starting materials. ijpsonline.com The choice of technique is dictated by the physicochemical properties of the analyte and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the premier technique for assessing the purity and quantifying the amount of a non-volatile substance like 1,4-Dmoeibc. ijpsonline.com A reversed-phase HPLC method is generally the first choice for molecules of this nature. The method's development would focus on optimizing separation parameters to achieve a baseline resolution between the main compound peak and any impurities. researchgate.net Key system suitability test (SST) parameters such as resolution, peak symmetry, and repeatability are monitored to ensure the reliability of the analytical results. nih.gov

Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Typical Value / Condition | Purpose |

| Column | C18, 2.1 x 100 mm, 1.7 µm | Provides high-resolution separation for non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the compound from the reversed-phase column. |

| Gradient | 5% to 95% B over 15 minutes | Allows for the elution of compounds with a wide range of polarities, separating early-eluting impurities from the main analyte and late-eluting impurities. |

| Flow Rate | 0.3 mL/min | Optimized for column dimensions and particle size to ensure efficient separation. |

| Column Temp. | 40 °C | Maintains consistent retention times and improves peak symmetry. |

| Detection | Diode-Array Detector (DAD) at 280 nm & 410 nm | Porphyrin structures have characteristic absorbance maxima (Soret and Q-bands) allowing for selective and sensitive detection. |

| Injection Vol. | 5 µL | A small volume is used to prevent column overloading and peak distortion. |

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography is the ideal method for the separation and detection of volatile organic impurities that may be present from the synthesis of this compound, such as residual solvents. ontosight.ai Since this compound itself is non-volatile, direct GC analysis would focus on the volatile components in the sample. Headspace GC (HS-GC) is the preferred technique, as it introduces only the volatile analytes into the system, protecting the column from non-volatile matrix components. ijpsonline.com

Size Exclusion Chromatography (SEC) for Oligomer/Aggregate Detection

During synthesis or upon storage, molecules like this compound could potentially form dimers, oligomers, or larger aggregates. Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their size in solution. This technique is critical for monitoring the presence of high-molecular-weight species, which can be an indicator of product instability. Unlike other chromatography modes, SEC relies on a simple filtration mechanism rather than chemical interactions with the stationary phase.

Table 2: Illustrative SEC Method Parameters for this compound

| Parameter | Typical Value / Condition | Purpose |

| Column | SEC Column, e.g., silica-based with appropriate pore size for expected oligomers | The pore size is selected to allow resolution between monomer, dimer, and higher-order species. |

| Mobile Phase | Tetrahydrofuran (THF) or Dichloromethane (B109758) (DCM) | An organic solvent in which the analyte is soluble and that does not cause the column packing to swell or shrink. |

| Flow Rate | 1.0 mL/min | A constant flow rate is critical for reproducible retention volumes. |

| Detection | UV-Vis Detector | To detect the eluting species based on their absorbance. |

| Analysis | The elution time is compared to molecular weight standards to estimate the size of the eluting species. Earlier elution indicates a larger molecular size (aggregate). |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for structural confirmation and trace-level analysis. nih.gov

LC-MS/MS for Structural Confirmation and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an exceptional level of selectivity and sensitivity. This technique is used to unequivocally confirm the identity of the main peak from the HPLC separation by providing accurate mass data for the molecular ion. ijpsonline.com Furthermore, by fragmenting the parent ion (MS/MS), it generates a characteristic fragmentation pattern that serves as a structural fingerprint, confirming the identity of this compound and helping to elucidate the structures of unknown impurities. researchgate.net

GC-MS for Volatile Impurities

For the definitive identification of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. researchgate.net While GC separates the volatile compounds, the mass spectrometer detects the eluted peaks, providing their mass spectra. By comparing these spectra to established libraries (e.g., NIST), unknown volatile impurities can be identified with a high degree of confidence. This is crucial for identifying potentially toxic residual solvents from the manufacturing process. nih.gov

Spectrophotometric Quantification Methods

Spectrophotometric methods are instrumental in the quantification of chemical compounds by measuring the interaction of a substance with electromagnetic radiation. For a chromophoric molecule like this compound, techniques such as UV-Vis and fluorescence spectroscopy are particularly valuable due to their sensitivity, and applicability to the distinct electronic structure of the isobacteriochlorin (B1258242) macrocycle.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a robust analytical technique used for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on the Beer-Lambert Law, which states that for a given substance dissolved in a non-absorbing solvent, the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.

For this compound, as with other porphyrinoids, the UV-Vis spectrum is characterized by a very intense absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q-bands. mdpi.com The Soret band, arising from the S₀→S₂ electronic transition, is typically used for quantification due to its high molar absorptivity, which allows for the measurement of low concentrations.

To determine the concentration of this compound, a calibration curve is first established. This is achieved by preparing a series of standard solutions of the compound at known concentrations in a suitable solvent, such as N,N-dimethylformamide (DMF), and measuring the absorbance of each at the wavelength of maximum absorption (λmax). mdpi.com For isobacteriochlorins, the Soret band is typically observed around 410-415 nm. mdpi.com The absorbance values are then plotted against the corresponding concentrations. A linear regression analysis of this plot yields a straight line, the equation of which (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) can be used to calculate the concentration of unknown samples of this compound based on their measured absorbance.

| Concentration (µM) | Absorbance at 414 nm (AU) |

|---|---|

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.765 |

| 7.5 | 1.148 |

| 10.0 | 1.530 |

Linear Regression Equation: Absorbance = 0.153 * [Concentration] - 0.001 Correlation Coefficient (R²): 0.9999

Fluorescence Spectroscopy for Detection Limits

Fluorescence spectroscopy is an exceptionally sensitive technique that involves the measurement of light emitted from a sample that has been excited by absorbing photons. nih.gov Molecules that fluoresce, known as fluorophores, can be detected at very low concentrations, making this method ideal for determining detection limits. nih.gov Porphyrin derivatives, including isobacteriochlorins, are known to be fluorescent. jhuapl.edunih.gov

The process involves exciting the molecule at a specific wavelength (typically near an absorption maximum) and measuring the emitted light at a longer wavelength. jhuapl.edu The difference between the excitation and emission wavelengths is known as the Stokes shift. For this compound, excitation near its Soret band (e.g., 414 nm) would be expected to produce emission in the red region of the spectrum, with a characteristic peak around 630-650 nm. jhuapl.eduddtjournal.net

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample. nih.gov It is commonly determined by measuring the signal-to-noise ratio (S/N), where the LOD corresponds to a concentration that yields a signal three times the standard deviation of the blank or baseline noise (S/N = 3). sepscience.com By analyzing a series of progressively more dilute solutions, the concentration at which this criterion is met can be established, highlighting the method's high sensitivity.

| Concentration (nM) | Fluorescence Intensity (a.u.) at 648 nm | Signal-to-Noise Ratio (S/N) |

|---|---|---|

| 0.00 (Blank) | 1.2 (Noise SD = 0.4) | - |

| 0.10 | 1.5 | 0.75 |

| 0.25 | 2.3 | 2.75 |

| 0.30 | 2.5 | 3.25 |

| 0.50 | 3.8 | 6.50 |

| 1.00 | 7.1 | 14.75 |

Based on this data, the Limit of Detection (LOD) is estimated to be approximately 0.28 nM, where the S/N ratio exceeds 3.

Method Validation and Quality Control (Accuracy, Precision, Robustness, LOD/LOQ)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality control, ensuring the reliability, reproducibility, and accuracy of analytical data. For the spectrophotometric methods developed for this compound, validation would involve assessing several key performance characteristics as stipulated by international guidelines.

Accuracy: This parameter measures the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated.

Precision: Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. Precision is usually expressed as the Relative Standard Deviation (%RSD).

Robustness: This is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., wavelength, temperature, solvent composition). It provides an indication of the method's reliability during normal usage.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1.

Future Directions and Emerging Research Avenues in 1,4 Dimethyl Gemini Octaethylisobacteriochlorin Chemistry

Development of Novel and Efficient Synthetic Routes

The foundational synthesis of 1,4-Dmoeibc and its isomers was reported in 1980. nih.gov However, progress in synthetic chemistry since then offers numerous opportunities to develop more efficient and versatile routes to this and related isobacteriochlorin (B1258242) scaffolds. Syntheses of complex hydroporphyrins are often challenging, proceeding with low yields, which underscores the need for new methodologies. researchgate.net

Future research could focus on adapting modern synthetic strategies that have been successful for other porphyrinoids. For instance, Diels-Alder reactions have been employed to create the complete set of hydroporphyrins, including isobacteriochlorins, from porphyrin precursors with high regio- and stereoselectivity. researchgate.net Another promising approach involves the controlled oxidation of metallated chlorins. The osmylation of zinc oxochlorins has been shown to yield isobacteriochlorins exclusively, a selectivity directed by the metal center. researchgate.net Adapting such a metallation-controlled oxidation strategy could provide a high-yield pathway to this compound.

Furthermore, the application of modern organometallic cross-coupling and C-H functionalization reactions, which have revolutionized the modification of porphyrin peripheries, could be explored for the de novo synthesis or post-synthetic modification of the isobacteriochlorin core. acs.org These methods could offer unparalleled efficiency and modularity, allowing for the construction of a library of this compound derivatives with diverse substitution patterns.

| Property | Value |

|---|---|

| CAS Number | 74071-45-7 nih.gov |

| Molecular Formula | C38H54N4 |

| Molecular Weight | 566.86 g/mol |

| Appearance | Crystalline Solid nih.gov |

Exploration of Unprecedented Chemical Reactivities and Transformations

While the synthesis of this compound has been documented, its chemical reactivity remains a largely unexplored frontier. nih.govthieme-connect.de The reactivity of the porphyrinoid macrocycle is known to be tunable via the introduction of a central metal ion or modification of peripheral substituents. pnas.org The reduced nature of the isobacteriochlorin core in this compound presents a unique electronic structure compared to its aromatic porphyrin analogue, suggesting a distinct reactivity profile.

Future investigations should systematically probe the reactivity of the this compound scaffold. This includes fundamental reactions such as electrophilic and nucleophilic substitutions, oxidation-reduction processes, and cycloadditions. researchgate.net The reduced pyrroline (B1223166) rings are expected to be key sites of reactivity. For example, studies on related systems show that the hydrogenation of porphyrins to their more saturated congeners is a key transformation. nih.gov

A particularly interesting avenue is the exploration of the "non-innocent" character of the macrocycle, where the ligand itself actively participates in redox chemistry. In some iron-porphyrin systems, the macrocycle acts as an electron reservoir, which is crucial for high reactivity in processes like CO2 reduction. uni-bonn.de Investigating whether the this compound ligand can play a similar role in the coordination sphere of various metals could uncover novel catalytic activities. The reactivity of the metal center can be profoundly influenced by the macrocycle's oxidation state and the surrounding substrate, enabling reversible reactions that could be harnessed for catalysis. rsc.org The functional role of the related dioxo-isobacteriochlorin structure in the enzyme cytochrome cd1, which catalyzes nitrite (B80452) reduction, serves as a powerful example of how the isobacteriochlorin framework modulates the properties of the active site for catalysis. rsc.org

Integration into Advanced Materials Science (Excluding Biological Applications)

The unique photophysical properties of hydroporphyrins, particularly their strong absorption in the near-infrared (NIR) region, make them prime candidates for advanced materials applications. nih.govacs.orgworldscientific.com Bacteriochlorins and isobacteriochlorins absorb light at longer wavelengths (700-900 nm) than porphyrins, a property that is highly desirable for applications requiring deep light penetration or operation in the NIR spectrum. acs.orgnih.gov

Future research should focus on integrating this compound into functional materials. One major area of potential is photocatalysis. beilstein-journals.org Synthetic bacteriochlorins have already been explored as effective photocatalysts for processes like polymerization under far-red light. beilstein-journals.org The tunable electronic structure of this compound could be leveraged to design novel catalysts for a range of chemical transformations. Other potential applications include their use as light-harvesting components in dye-sensitized solar cells or as the active element in optical sensors. researchgate.net

To overcome potential stability issues and enhance functionality, this compound could be incorporated into robust architectures such as nanoscale metal-organic frameworks (nMOFs). nih.gov This strategy can improve the stability of the photosensitizer and facilitate the diffusion of reactants. nih.gov Furthermore, the this compound scaffold could serve as a fundamental building block for constructing larger, electronically functional supramolecular systems on the nanoscale, analogous to how porphyrins have been assembled on DNA scaffolds. tandfonline.comacs.org

Deeper Theoretical Insights through High-Level Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of porphyrinoids. nih.govresearchgate.net Applying high-level computational approaches to this compound will be crucial for guiding experimental efforts and gaining a fundamental understanding of its electronic structure.

DFT calculations can accurately predict the electronic absorption spectra of isobacteriochlorins, reproducing the characteristic Q and B bands and their shifts upon structural modification. acs.orgnih.gov Such calculations for this compound would provide a theoretical fingerprint to compare with experimental data. Moreover, DFT is highly effective at probing the subtle balance between metal-centered versus ligand-centered redox processes, a key determinant of reactivity. nih.gov For nickel isobacteriochlorin derivatives, calculations have predicted that reduction occurs on the metal, favoring a Ni(I) state. nih.gov Similar studies on this compound complexes would elucidate its redox behavior.

Theoretical models can also reveal how substituents and structural isomers impact frontier molecular orbitals (HOMO and LUMO), aromaticity, and thermodynamic stability. acs.orgnih.gov For example, DFT studies on dioxo-bacterio- and -isobacteriochlorin isomers have untangled the complex electronic interactions that control their photophysical properties. whiterose.ac.uk A thorough computational investigation of this compound would provide a deep understanding of its structure-property relationships, accelerating its development for specific applications.

| Compound | Transition | DFT/SCI Calc. acs.org | Experimental acs.org |

|---|---|---|---|

| Porphyrin (PH₂) | Qx | 2.03 | 1.98 |

| Qy | 2.29 | 2.42 | |

| Chlorin (B1196114) (CH₂) | Qx | 1.92 | 1.90 |

| Qy | 2.38 | 2.37 | |

| Bacteriochlorin (BH₂) | Qx | 1.68 | 1.70 |

| Qy | 2.35 | 2.29 | |

| trans-Isobacteriochlorin (IH₂) | Qx | 2.10 | 2.07 |

| Qy | 2.21 | 2.18 |

Design of Next-Generation Synthetic Macrocyclic Scaffolds Based on 1,4-Dimethyl-gemini-octaethylisobacteriochlorin

Macrocycles are increasingly recognized as a powerful compound class in chemistry due to their unique structural and functional properties. mva.org Their conformationally restricted yet flexible nature allows them to interact with targets that are often inaccessible to traditional small molecules. mdpi.comnih.gov The this compound framework represents an ideal starting point, or scaffold, for the design of a new generation of functional macrocycles.

Future work should focus on using this compound as a "privileged scaffold" to be elaborated into more complex molecular architectures. mdpi.com This involves the rational design and synthesis of derivatives with tailored properties. Strategies could include:

Peripheral Functionalization: Introducing diverse chemical groups at the β-pyrrole or meso-positions of the macrocycle. Modern synthetic techniques like palladium-catalyzed C-H arylation can be used to precisely modify the scaffold, thereby tuning its electronic and steric properties. acs.orgpnas.org

Core Modification: While retaining the isobacteriochlorin core, the inner nitrogen atoms can be used to chelate a wide variety of metal ions, each imparting distinct redox and catalytic properties to the final complex. rsc.org

Construction of Supramolecular Assemblies: The this compound unit can be used as a building block for larger, multi-component systems. By linking multiple isobacteriochlorin units together or attaching them to other functional molecules (e.g., polymers, nanoparticles, or other chromophores), novel materials with emergent properties for light-harvesting or catalysis can be created. acs.orgresearchgate.net

By combining principles of rational design with advanced synthetic methods, the this compound scaffold can be evolved far beyond the parent molecule, leading to the discovery of next-generation macrocycles with enhanced performance in materials science and catalysis. pharmafeatures.com

Q & A

Q. What analytical methods are validated for quantifying 1,4-Dmoeibc in pharmaceutical matrices?

A reverse-phase HPLC-DAD method using a Supelcosil LC-ABZ+Plus C18 column (150 × 4.6 mm, 5 µm) is recommended. The optimized mobile phase consists of acetonitrile-water (70:30 v/v) with 10 mM acetate buffer (pH 5) at 30°C, achieving a 12-minute total run time. Detection at 237 nm provides a linear range with LODs between 0.03–0.35 µg/mL and accuracy >98% .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

Stability testing should assess degradation under stress conditions (e.g., temperature, pH, light exposure). Use forced degradation studies coupled with validated HPLC-UV to monitor decomposition products. Include control groups and replicate measurements to ensure intra-day precision (RSD <5%) .

Q. What population-intervention-outcome (P-I-O) framework applies to preclinical studies of this compound?

Define:

- Population (P): Specific cell lines or animal models (e.g., hypertensive rat models).

- Intervention (I): Dose range, administration route (oral/intravenous), and exposure duration.

- Outcome (O): Pharmacodynamic endpoints (e.g., blood pressure reduction) or pharmacokinetic parameters (Cmax, AUC). Use shell tables to organize variables and ensure feasibility via pilot studies .

Advanced Research Questions

Q. How can multivariate experimental design optimize this compound synthesis or analytical separations?

Apply a factorial design to evaluate critical parameters (e.g., solvent ratio, buffer pH, temperature). For chromatographic optimization, use response surface methodology (RSM) to model interactions between variables like organic modifier concentration (acetonitrile) and pH. Validate models with ANOVA to identify statistically significant factors (p <0.05) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogues?

Conduct systematic meta-analyses to compare studies, controlling for variables like assay type (e.g., in vitro vs. in vivo), purity of compounds, and species-specific responses. Use sensitivity analysis to quantify uncertainty and subgroup analyses to identify confounding factors (e.g., metabolite interference) .

Q. Which statistical methods are appropriate for assessing this compound’s dose-response relationships?

Nonlinear regression (e.g., sigmoidal Emax models) is suitable for dose-response curves. For multi-endpoint studies, apply mixed-effects models to account for repeated measures. Report confidence intervals and effect sizes to evaluate clinical relevance .

Q. How should researchers address ethical considerations in human trials involving this compound derivatives?

Submit protocols to institutional review boards (IRBs) for approval. Include informed consent forms detailing risks/benefits, data anonymization procedures, and plans for adverse event reporting. Use validated questionnaires to monitor participant safety and adherence .

Methodological Guidance

Q. What criteria define a robust literature review for this compound mechanism-of-action studies?

Use PICO framework:

- Population (P): Target receptors (e.g., L-type calcium channels).

- Intervention (I): Molecular docking or electrophysiological assays.

- Comparison (C): Benchmark drugs (e.g., nifedipine).

- Outcome (O): Binding affinity (Kd) or ion flux inhibition. Prioritize peer-reviewed studies with transparent methodology and reproducible results .

Q. How can cross-disciplinary data enhance this compound research?

Integrate cheminformatics (e.g., molecular dynamics simulations) with wet-lab data to predict structure-activity relationships (SAR). Validate predictions via in vitro assays, ensuring alignment between computational and experimental IC50 values .

Q. What quality controls are essential for validating this compound bioanalytical assays?

Include system suitability tests (e.g., column efficiency, peak symmetry), calibration curve linearity (R² >0.995), and spike-recovery experiments (95–105%). Document matrix effects (plasma vs. buffer) and stability under freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.